![molecular formula C14H19NO5 B14002557 N-[[2-(3,4-dimethoxyphenyl)-1,3-dioxolan-2-yl]methyl]acetamide CAS No. 22796-21-0](/img/structure/B14002557.png)
N-[[2-(3,4-dimethoxyphenyl)-1,3-dioxolan-2-yl]methyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetamide,n-[[2-(3,4-dimethoxyphenyl)-1,3-dioxolan-2-yl]methyl]- is an organic compound with the molecular formula C12H17NO3 It is known for its unique structure, which includes a dioxolane ring and a dimethoxyphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide,n-[[2-(3,4-dimethoxyphenyl)-1,3-dioxolan-2-yl]methyl]- typically involves the reaction of 3,4-dimethoxybenzaldehyde with ethylene glycol to form a dioxolane ring. This intermediate is then reacted with acetamide in the presence of a suitable catalyst to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
Acetamide,n-[[2-(3,4-dimethoxyphenyl)-1,3-dioxolan-2-yl]methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like sodium hydride and alkyl halides are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
科学的研究の応用
Acetamide,n-[[2-(3,4-dimethoxyphenyl)-1,3-dioxolan-2-yl]methyl]- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of Acetamide,n-[[2-(3,4-dimethoxyphenyl)-1,3-dioxolan-2-yl]methyl]- involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms involved.
類似化合物との比較
Similar Compounds
- Acetamide, N-[2-(3,4-dimethoxyphenyl)ethyl]-
- N-Acetyl-3,4-dimethoxyphenethylamine
- N-Acetylhomoveratrylamine
Uniqueness
Acetamide,n-[[2-(3,4-dimethoxyphenyl)-1,3-dioxolan-2-yl]methyl]- is unique due to its dioxolane ring structure, which imparts distinct chemical and biological properties compared to other similar compounds
特性
CAS番号 |
22796-21-0 |
|---|---|
分子式 |
C14H19NO5 |
分子量 |
281.30 g/mol |
IUPAC名 |
N-[[2-(3,4-dimethoxyphenyl)-1,3-dioxolan-2-yl]methyl]acetamide |
InChI |
InChI=1S/C14H19NO5/c1-10(16)15-9-14(19-6-7-20-14)11-4-5-12(17-2)13(8-11)18-3/h4-5,8H,6-7,9H2,1-3H3,(H,15,16) |
InChIキー |
LMDXARJFCOUSTL-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NCC1(OCCO1)C2=CC(=C(C=C2)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


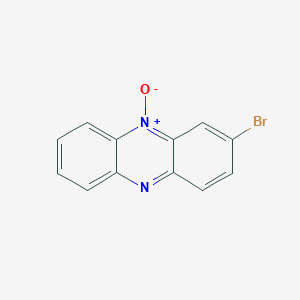
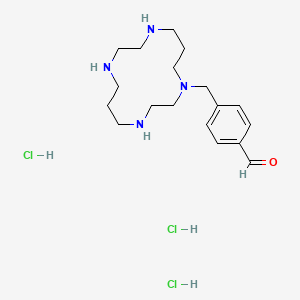
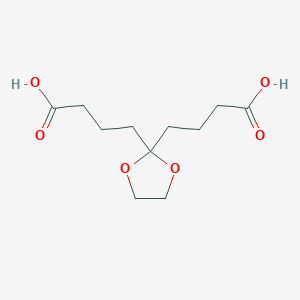
![3-[(Dodecylamino)methyl]-4-hydroxynaphthalene-1,2-dione](/img/structure/B14002495.png)
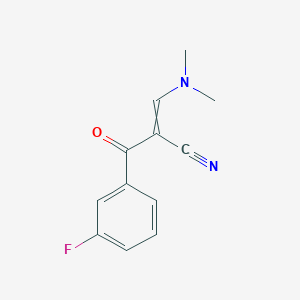

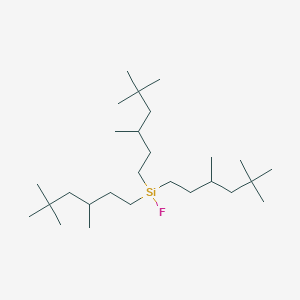
![2-[(Cyclooctyloxy)methyl]oxirane](/img/structure/B14002510.png)
![6-(Ethanesulfonyl)tetrazolo[1,5-b]pyridazine](/img/structure/B14002516.png)
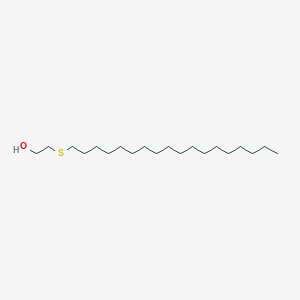
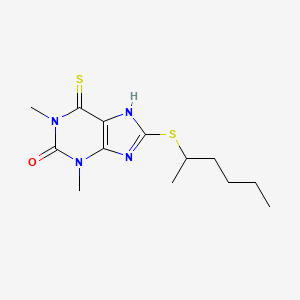
![Tert-butyl 9-amino-2-oxa-6-azaspiro[3.5]nonane-6-carboxylate](/img/structure/B14002530.png)
![4-[(2E)-3-(4-Chlorobutyl)triaz-2-en-1-yl]benzonitrile](/img/structure/B14002535.png)
![Octanoic acid, 6,8-bis[(methylsulfonyl)oxy]-, methyl ester, (6S)-](/img/structure/B14002541.png)
